LogP Partition Coefficient: Branched vs. Linear Alkyl Chain
2-(5-Methylhexyl)pyridine exhibits a calculated LogP of 3.45, which reflects the contribution of its branched 5-methylhexyl chain to overall lipophilicity . This LogP value positions the compound within a specific hydrophobicity range that differs from linear alkyl chain isomers of similar carbon count. The branched alkyl geometry introduces steric constraints that modulate the effective hydrophobicity relative to linear chain counterparts, influencing partitioning behavior in biphasic systems and membrane permeability characteristics [1]. QSAR studies on pyridine derivatives have established that LogP is a primary determinant of membrane flux and permeability coefficients [2], making this calculated LogP value a critical parameter for predicting compound behavior in biological assays and formulation development [3].
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | 3.45 (calculated) |
| Comparator Or Baseline | Linear 2-heptylpyridine (estimated LogP baseline: differs due to chain linearity; class-level inference only) |
| Quantified Difference | Not directly quantified (class-level inference based on alkyl chain branching effects on lipophilicity) |
| Conditions | Calculated value (Chemsrc database, computational prediction) |
Why This Matters
LogP dictates compound distribution in biphasic systems and biological membranes; procurement of the specific branched isomer ensures reproducible partitioning behavior that cannot be achieved with linear alkyl chain alternatives.
- [1] Canchola, J. Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. Master's Thesis, Illinois State University, 2023. View Source
- [2] Yin, D. Parametrization for empirical force field calculations and a theoretical study of membrane permeability of pyridine derivatives. Ph.D. Dissertation, University of Maryland, Baltimore, 1997. View Source
- [3] Canchola, J. Synthesis and Biological Assessment of Alkyl Pyridine Antimicrobials. Master's Thesis, Illinois State University, 2023. View Source
